molecular formula C10H10BrFO B15313661 4-(2-Bromo-4-fluorophenyl)butanal

4-(2-Bromo-4-fluorophenyl)butanal

Cat. No.: B15313661
M. Wt: 245.09 g/mol
InChI Key: MSTQCCUXSUYSIM-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenyl)butanal is a halogenated aromatic aldehyde characterized by a butanal chain linked to a 2-bromo-4-fluorophenyl substituent.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

4-(2-bromo-4-fluorophenyl)butanal

InChI

InChI=1S/C10H10BrFO/c11-10-7-9(12)5-4-8(10)3-1-2-6-13/h4-7H,1-3H2

InChI Key

MSTQCCUXSUYSIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenyl)butanal can be achieved through several methods. One common approach involves the bromination and fluorination of a suitable phenyl precursor, followed by the introduction of the butanal group. The reaction conditions typically involve the use of brominating and fluorinating agents under controlled temperatures and solvent conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorophenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-(2-Bromo-4-fluorophenyl)butanoic acid.

    Reduction: 4-(2-Bromo-4-fluorophenyl)butanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Bromo-4-fluorophenyl)butanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenyl)butanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analysis and Key Features

The molecule consists of a four-carbon aldehyde chain (butanal) attached to a phenyl ring substituted with bromine (at the ortho position) and fluorine (at the para position). Key structural attributes include:

  • Aldehyde functionality : Governs nucleophilic addition and oxidation reactions.
  • Halogen substituents : Bromine (electron-withdrawing, steric bulk) and fluorine (strong electronegativity) influence electronic distribution and intermolecular interactions.
  • Aromatic ring : Provides stability and opportunities for electrophilic substitution, though steric hindrance from bromine may limit reactivity at the ortho position.

Comparison with Structural Analogs

4-(4-Fluorophenyl)butanal (C₁₀H₁₁FO)

  • Structural difference : Lacks bromine at the ortho position.
  • Molecular weight : 166.19 g/mol (vs. ~246 g/mol for the target compound) .
  • Impact of bromine : The addition of bromine increases molecular weight by ~80 g/mol, likely elevating boiling point and density. Bromine’s steric bulk may also reduce solubility in polar solvents compared to the fluoro-only analog.

4-(n-Heptyloxy)butanal

  • Structural difference : Features a linear heptyloxy chain instead of a halogenated aryl group.
  • Functionality : The ether linkage (heptyloxy) enhances hydrophobicity and volatility compared to halogenated analogs, as seen in pheromone studies for the Asian longhorned beetle .

Butyraldehyde (Butanal, C₄H₈O)

  • Structural simplicity : Lacks aromatic or halogen substituents.
  • Physicochemical properties : Lower molecular weight (72.11 g/mol) results in a boiling point of 75.7°C, significantly lower than halogenated analogs .

Physicochemical Properties and Reactivity Trends

Inferred Properties

Property 4-(2-Bromo-4-fluorophenyl)butanal 4-(4-Fluorophenyl)butanal Butyraldehyde
Molecular weight (g/mol) ~246 166.19 72.11
Boiling point High (estimated >200°C) Not reported 75.7°C
Solubility Low in water; moderate in organics Likely similar Miscible in organics
Reactivity Enhanced electrophilicity due to halogens Moderate High (simple aldehyde)

Reactivity Insights

  • Aldehyde group : More electrophilic than butyraldehyde due to electron-withdrawing halogens, favoring nucleophilic additions (e.g., Grignard reactions).
  • Aromatic ring : Bromine directs electrophilic substitution to meta positions, while fluorine’s para-directing effect may compete, creating regioselectivity challenges.

Research and Application Contexts

  • Agrochemicals : Halogenated aromatic aldehydes are intermediates in pesticide synthesis. The combination of bromine and fluorine could enhance bioactivity, as seen in herbicidal compounds.
  • Pharmaceuticals : Similar structures are used in protease inhibitors or anti-inflammatory agents, where halogen atoms improve binding affinity .
  • Limitations : Data gaps in melting/boiling points and solubility necessitate further experimental validation.

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